[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol
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Overview
Description
[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a 2-methylpyrazol-3-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol typically involves the following steps:
Formation of 2-Methylpyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Alkylation: The 2-methylpyrazole is then alkylated using a suitable alkylating agent such as benzyl chloride to form 2-(benzylmethyl)pyrazole.
Amination: The alkylated product is then subjected to amination with an appropriate amine, such as aniline, to introduce the amino group.
Reduction: Finally, the nitro group on the phenyl ring is reduced to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
[2-Hydroxy-2-methylpropiophenone]: This compound is similar in structure but lacks the pyrazole ring.
[2-(Benzylmethyl)pyrazole]: This compound contains the pyrazole ring but lacks the phenylmethanol group.
Uniqueness
[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol is unique due to the presence of both the pyrazole ring and the phenylmethanol group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-[(2-methylpyrazol-3-yl)methylamino]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11(6-7-14-15)8-13-12-5-3-2-4-10(12)9-16/h2-7,13,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDAOZSJADIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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